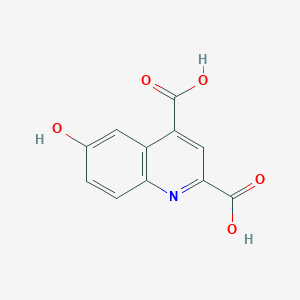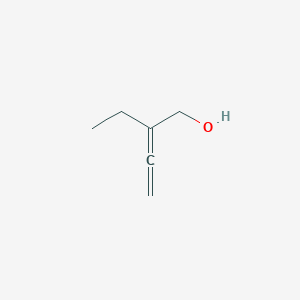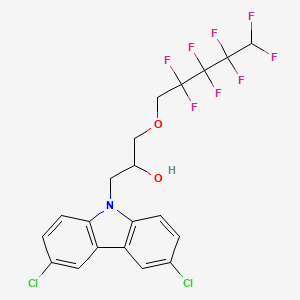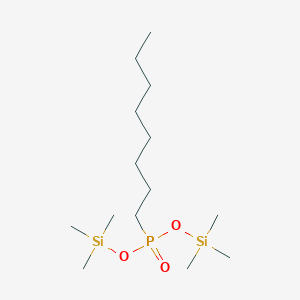![molecular formula C28H16N4O4 B14150169 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione CAS No. 295348-56-0](/img/structure/B14150169.png)
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazines and isoindoles This compound is characterized by its unique structure, which includes a benzoxazinone moiety and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method involves the cyclization of anthranilic acid amides to form the benzoxazinone moiety . The reaction conditions often include the use of solvents such as pyridine and reagents like benzoyl chloride or acetic anhydride . The phenyldiazenyl group is introduced through diazotization reactions, where aniline derivatives are treated with nitrous acid followed by coupling with phenyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolones and other derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions include quinazolones, amines, and substituted benzoxazinones . These products have diverse applications in various fields of research and industry.
Scientific Research Applications
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzoxazinone moiety can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes . The phenyldiazenyl group can undergo photochemical reactions, making the compound useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of a benzoxazinone moiety and a phenyldiazenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
295348-56-0 |
|---|---|
Molecular Formula |
C28H16N4O4 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-(4-phenyldiazenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H16N4O4/c33-26-21-15-10-17(25-29-24-9-5-4-8-22(24)28(35)36-25)16-23(21)27(34)32(26)20-13-11-19(12-14-20)31-30-18-6-2-1-3-7-18/h1-16H |
InChI Key |
AVOHLAKDFQFULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)



![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)



![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)
![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)
